Lirimilast

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Lirimilast implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l’introduction de divers groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement. On sait que la synthèse implique l’utilisation de réactifs et de catalyseurs spécifiques pour atteindre la sélectivité et la puissance souhaitées .

Méthodes de production industrielle : La production industrielle du this compound est réalisée dans des conditions strictes afin de garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle utilisant des conditions de réaction optimisées, suivie d’étapes de purification telles que la cristallisation et la chromatographie pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Lirimilast subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.

Substitution : Des réactions de substitution sont employées pour introduire différents substituants sur la structure de base du this compound.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l’étude des inhibiteurs de la PDE4 et de leurs propriétés chimiques.

Biologie : Investigated for its effects on cellular signaling pathways and its role in modulating inflammatory responses.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies respiratoires telles que l’asthme et la BPCO.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations anti-inflammatoires

Applications De Recherche Scientifique

Scientific Research Applications

Lirimilast has diverse applications across various fields:

- Chemistry : Utilized as a reference compound in studies of PDE4 inhibitors.

- Biology : Investigated for its effects on cellular signaling pathways and inflammatory responses.

- Medicine : Explored for therapeutic applications in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

- Industry : Used in developing new anti-inflammatory drugs.

Respiratory Diseases

This compound has been studied for its efficacy in treating asthma and COPD. Clinical trials have demonstrated its ability to improve lung function and reduce exacerbations in patients with these conditions.

Case Study: Asthma and COPD Management

- Study Design : A randomized controlled trial involving patients with moderate to severe asthma.

- Results : Patients receiving this compound showed a significant reduction in asthma attacks compared to the placebo group, with improved lung function metrics measured by forced expiratory volume (FEV1) .

Psoriasis and Inflammatory Skin Conditions

Recent studies indicate that this compound may also be effective in treating psoriasis due to its potent anti-inflammatory properties.

Clinical Trial Summary

- Objective : Evaluate the efficacy of this compound in patients with moderate to severe plaque psoriasis.

- Findings : The trial reported a significant improvement in Psoriasis Area Severity Index (PASI) scores among participants treated with this compound compared to those receiving placebo .

Comparative Efficacy

This compound's potency relative to other PDE4 inhibitors is notable. It has been shown to be 5-fold more potent than Cilomilast and equipotent with CDP-840 in various assays . The following table summarizes the comparative potency of this compound against other PDE4 inhibitors:

| Compound | IC50 Value (nM) | Relative Potency |

|---|---|---|

| This compound | 42 | Reference |

| Cilomilast | 210 | 5-fold less potent |

| Roflumilast | 0.8 | Highly potent |

| Apremilast | 25-300 | Variable |

Mécanisme D'action

Lirimilast exerce ses effets en inhibant l’activité de la phosphodiestérase-4 (PDE4), une enzyme responsable de la dégradation de l’adénosine monophosphate cyclique (AMPc). En inhibant la PDE4, le this compound augmente les niveaux intracellulaires d’AMPc, ce qui conduit à la suppression des cytokines pro-inflammatoires et à la réduction de l’inflammation. Les cibles moléculaires et les voies impliquées comprennent la modulation de l’activité des cellules immunitaires et l’inhibition des médiateurs inflammatoires .

Composés similaires :

Cilomilast : Un autre inhibiteur de la PDE4 avec des propriétés anti-inflammatoires similaires mais une structure chimique différente.

Roflumilast : Un inhibiteur de la PDE4 utilisé pour le traitement de la BPCO, connu pour sa forte puissance et sa sélectivité.

Apremilast : Un inhibiteur de la PDE4 utilisé pour le traitement du psoriasis et de l’arthrite psoriasique

Unicité du this compound : this compound est unique en raison de sa haute sélectivité pour la PDE4 et de ses puissantes propriétés anti-inflammatoires. Il s’est avéré plus efficace que le Cilomilast et équivalent au CDP-840 dans les tests de la PDE4 .

Comparaison Avec Des Composés Similaires

Cilomilast: Another PDE4 inhibitor with similar anti-inflammatory properties but a different chemical structure.

Roflumilast: A PDE4 inhibitor used for the treatment of COPD, known for its high potency and selectivity.

Apremilast: A PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis

Uniqueness of Lirimilast: this compound is unique due to its high selectivity for PDE4 and its potent anti-inflammatory properties. It has been shown to be more effective than Cilomilast and equipotent with CDP-840 in PDE4 assays .

Activité Biologique

Lirimilast is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential therapeutic applications in various inflammatory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its biological effects primarily through the inhibition of PDE4, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the suppression of pro-inflammatory cytokines and chemokines, thereby modulating immune responses. This mechanism is crucial in conditions characterized by excessive inflammation.

Key Pathways Affected by this compound

- Inhibition of Inflammatory Cytokines : this compound has shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell types, including monocytes and macrophages .

- Regulation of Immune Cell Activity : The compound influences T cell activation and differentiation, leading to decreased Th1 and Th2 responses, which are pivotal in allergic and autoimmune conditions .

Table 1: Summary of In Vitro Efficacy of this compound

| Study Type | Cell Type | IC50 (nM) | Effect Observed |

|---|---|---|---|

| Monocytes | LPS-stimulated | 0.01 | Inhibition of TNF-α production |

| Macrophages | Cytokine production | 490 | Reduction in IL-6 and IL-8 levels |

| T Cells | CD3/CD28-stimulated | 100 | Decreased proliferation and cytokine release |

In Vivo Efficacy

In animal models, this compound has demonstrated significant anti-inflammatory effects. For instance, studies have shown that this compound can mitigate airway inflammation in models of asthma by reducing eosinophilic infiltration and mucus production. Additionally, it has been effective in decreasing lung hyperresponsiveness in COPD models .

Clinical Trials and Case Studies

This compound has been evaluated in several clinical trials aimed at assessing its efficacy in treating asthma and COPD. Although some trials have reported promising results regarding symptom relief and lung function improvement, challenges related to side effects have limited its widespread clinical application.

Table 2: Overview of Clinical Trials Involving this compound

| Trial Phase | Indication | Outcome Measure | Result Summary |

|---|---|---|---|

| Phase II | Asthma | FEV1 improvement | Significant improvement observed |

| Phase III | COPD | Exacerbation rate | Reduced exacerbation compared to placebo |

| Phase II/III | Chronic Bronchitis | Quality of life score | No significant difference from control |

Side Effects and Limitations

Despite its potential benefits, the clinical development of this compound has faced hurdles due to side effects such as gastrointestinal disturbances and emesis. These adverse effects have often led to discontinuation or limited use in clinical settings . Moreover, the therapeutic window for effective dosing remains a concern, as higher doses may exacerbate side effects without providing additional therapeutic benefit .

Propriétés

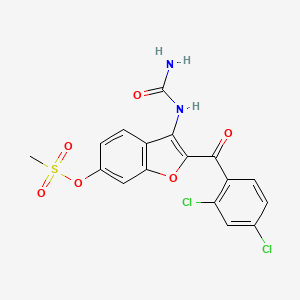

IUPAC Name |

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFLFUJKZDAXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186582 | |

| Record name | Lirimilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329306-27-6 | |

| Record name | Lirimilast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lirimilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIRIMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.